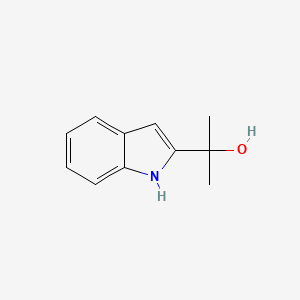

2-(1H-indol-2-yl)propan-2-ol

Description

Significance of Indole (B1671886) Scaffolds in Chemical Biology and Medicinal Chemistry Research

The indole scaffold is a fundamental structural motif in the fields of chemical biology and medicinal chemistry due to its widespread presence in bioactive natural products and its versatile role in the design of novel therapeutic agents. nih.govontosight.ainih.gov This heterocyclic system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is found in essential biomolecules such as the amino acid tryptophan, which serves as a precursor to various biologically important compounds. ontosight.ai The unique electronic properties of the indole ring allow it to participate in various non-covalent interactions with biological macromolecules, making it a key pharmacophore in many approved drugs. mdpi.com

Indole derivatives exhibit a remarkable breadth of pharmacological activities, including but not limited to:

Anticancer: Many indole alkaloids and their synthetic derivatives have shown potent cytotoxic activity against various cancer cell lines. ontosight.airesearchgate.net

Antimicrobial: The indole nucleus is a common feature in compounds developed for their antibacterial and antifungal properties. ontosight.aismolecule.com

Anti-inflammatory: A number of indole-based compounds have been investigated for their ability to modulate inflammatory pathways. ontosight.ai

Antiviral: Certain indole derivatives have been identified as inhibitors of viral replication, including for HIV. ontosight.airesearchgate.net

Neurological: The structural similarity of indole to the neurotransmitter serotonin (B10506) has led to the development of numerous drugs targeting serotonin receptors for conditions like migraine and depression. ontosight.airesearchgate.net

The "privileged" nature of the indole scaffold stems from its ability to serve as a versatile template for combinatorial chemistry and lead optimization, allowing for the generation of large libraries of compounds for high-throughput screening. nih.gov Researchers continue to explore new synthetic methodologies to access diverse indole derivatives, further expanding their potential in drug discovery. fluorochem.co.uk

Overview of Propanol (B110389) Derivatives within Indole Frameworks

The incorporation of a propanol side chain onto the indole scaffold gives rise to a class of compounds with significant therapeutic potential. The propanol moiety, particularly the 2-propanol group, can introduce a chiral center and hydrogen bonding capabilities, which can be crucial for specific interactions with biological targets. Research into indole-propanol derivatives has yielded compounds with a range of biological activities.

For instance, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols have been designed as analogs of the antifungal drug fluconazole (B54011). nih.gov In these compounds, one of the triazole moieties of fluconazole is replaced by an indole scaffold, leading to potent anti-Candida activity. nih.gov The synthesis of these complex molecules often involves multi-step sequences, including the opening of oxirane rings by indole or its derivatives. nih.gov

Another area of investigation involves 1-(1H-indol-4-yloxy)-3-aminopropan-2-ol derivatives, which have been explored for their adrenolytic activity. researchgate.net Analogs of carvedilol, a known beta-blocker, have been synthesized where the carbazole (B46965) nucleus is replaced by a methoxy-substituted indole ring. researchgate.net These compounds have been evaluated for their antiarrhythmic and hypotensive effects. researchgate.net

Furthermore, research has extended to more complex structures, such as 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, which have also demonstrated antifungal properties. tandfonline.com These examples highlight the chemical diversity and therapeutic relevance of propanol-containing indole derivatives in medicinal chemistry.

Scope and Research Relevance of 2-(1H-indol-2-yl)propan-2-ol and its Closely Related Analogs

While a significant body of research exists for indole-3-propanol derivatives, the 2-substituted isomer, This compound , and its analogs represent a more niche yet potentially valuable area of study. The position of the propanol group at the C2 position of the indole ring can influence the molecule's steric and electronic properties, potentially leading to different biological activities compared to its C3 counterpart.

Direct and extensive research on this compound itself is limited in publicly available literature. However, its existence is confirmed through chemical supplier listings. fluorochem.co.uk The research relevance of this scaffold can be inferred from studies on its closely related analogs.

For example, substituted analogs such as 2-(5-bromo-1H-indol-2-yl)propan-2-ol are utilized as building blocks in the synthesis of more complex indole derivatives for biological investigation. smolecule.com The presence of a bromine atom provides a handle for further chemical modifications through cross-coupling reactions, while the propanol group adds another point of functionality. smolecule.com Similarly, 2-(4-methyl-1H-indol-2-yl)propan-2-ol is another analog that has been characterized, indicating interest in exploring the impact of substitution on the indole ring. nih.gov

The primary research relevance of this compound and its analogs currently appears to be as synthetic intermediates. They serve as valuable starting materials for the construction of more elaborate molecules with potential applications in medicinal chemistry, materials science, and the development of dyes and pigments. smolecule.com The investigation of their own biological activities remains an area with potential for future exploration, especially given the diverse bioactivities observed for other indole-propanol derivatives.

Compound Data Tables

Table 1: Chemical Properties of this compound and its Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₃NO | 175.23 |

| 2-(4-methyl-1H-indol-2-yl)propan-2-ol | C₁₂H₁₅NO | 189.25 nih.gov |

| 2-(5-bromo-1H-indol-2-yl)propan-2-ol | C₁₁H₁₂BrNO | 254.12 |

Table 2: Investigated Biological Activities of Related Indole-Propanol Derivatives

| Compound Class | Investigated Activity | Reference |

| 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | Antifungal (anti-Candida) | nih.gov |

| 1-(1H-Indol-4-yloxy)-3-aminopropan-2-ol derivatives | Adrenolytic (antiarrhythmic, hypotensive) | researchgate.net |

| 2-(2,4-Difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols | Antifungal | tandfonline.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(1H-indol-2-yl)propan-2-ol |

InChI |

InChI=1S/C11H13NO/c1-11(2,13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12-13H,1-2H3 |

InChI Key |

IFDPRKAYPFMFEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC2=CC=CC=C2N1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1h Indol 2 Yl Propan 2 Ol and Its Analogs

Diverse Synthetic Routes and Strategies

The construction of the 2-(1H-indol-2-yl)propan-2-ol framework and its derivatives can be achieved through a variety of synthetic approaches, ranging from linear multi-step sequences to more sophisticated convergent and divergent strategies that allow for the rapid generation of analog libraries.

Multi-Step Approaches to the Core Indole-Propanol Structure

The synthesis of the core this compound structure often involves a sequence of well-established organic reactions. A common strategy begins with a suitable indole (B1671886) derivative, which is then elaborated to introduce the propan-2-ol moiety at the C2 position.

One illustrative multi-step synthesis involves the initial protection of the indole nitrogen, followed by functionalization at the C2 position. For instance, a protected indole can be subjected to a Friedel-Crafts acylation or a similar reaction to introduce a two-carbon acetyl group. Subsequent Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr) on the resulting 2-acetylindole (B14031) derivative would then furnish the desired tertiary alcohol, this compound, after deprotection.

Another approach could involve the reaction of an indole-2-carboxylic acid ester with an excess of a methyl organometallic reagent. This would lead to the formation of the tertiary alcohol in a single step from the ester. The starting indole-2-carboxylic acid can be prepared through various methods, including the Reissert indole synthesis. rsc.org

A specific example of a multi-step synthesis of an analog, 1-(1H-indol-3-yloxy)propan-2-ol, involved the initial tosylation of the indole nitrogen, followed by a series of protection and deprotection steps, and ultimately the introduction of the propanol (B110389) side chain. mdpi.com Although this example pertains to a C3-substituted isomer, the principles of sequential bond formation and functional group manipulation are transferable to the synthesis of C2-substituted analogs.

The following table summarizes a generalized multi-step approach:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | N-Protection | e.g., Boc₂O, DMAP or TsCl, base | N-Protected Indole |

| 2 | C2-Acylation | e.g., Acetyl chloride, Lewis acid | 2-Acetyl-N-protected-indole |

| 3 | Grignard Reaction | e.g., CH₃MgBr, THF | N-Protected 2-(indol-2-yl)propan-2-ol |

| 4 | N-Deprotection | e.g., TFA or Na/NH₃ | This compound |

Convergent and Divergent Synthetic Pathways for Analog Generation

Convergent and divergent synthetic strategies are powerful tools for the efficient generation of a library of analogs based on the this compound scaffold. These approaches are particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized separately and then coupled together in the later stages of the synthesis. For the synthesis of analogs of this compound, this could involve the preparation of a variety of substituted indoles and a separate synthesis of a propan-2-ol side chain precursor. These two fragments can then be joined using a suitable coupling reaction. This strategy allows for flexibility in introducing diversity at different positions of the indole ring and the side chain.

For example, a research group developed two different chemical approaches to synthesize 2-aryl-3-azolyl-1-indolyl-propan-2-ols. nih.gov One route involved a seven-step synthesis of a key intermediate which was then coupled with different azoles. A more convergent, three-step route involved the ring-opening of an oxirane by various indoles and their analogs, demonstrating an efficient way to generate diversity. nih.govresearchgate.net

Divergent Synthesis: A divergent strategy starts with a common intermediate that is then elaborated into a variety of different analogs through different reaction pathways. This is an efficient way to introduce a wide range of functional groups and structural motifs.

Starting from a common intermediate such as 2-acetylindole, a divergent approach could involve:

Variation of the Grignard Reagent: Using different Grignard reagents (e.g., ethylmagnesium bromide, phenylmagnesium bromide) instead of methylmagnesium bromide would lead to a variety of tertiary alcohols with different substituents.

Functionalization of the Indole Ring: The common intermediate could be subjected to various electrophilic substitution reactions (e.g., halogenation, nitration) at different positions on the indole ring before the introduction of the propan-2-ol side chain.

A study on the synthesis of cyclohepta[b]indoles utilized a divergent approach where a key precursor was diversified to generate a library of substituted compounds. uni-konstanz.de This highlights the power of divergent synthesis in exploring chemical space around a core scaffold.

Catalytic Systems in Propanol-Indole Synthesis

The use of catalytic systems, including both metal-based and metal-free approaches, has revolutionized the synthesis of indole derivatives, offering milder reaction conditions, higher efficiency, and greater selectivity.

Metal-Catalyzed Transformations in Indole Alkylation and Functionalization

Transition metal catalysis plays a pivotal role in the functionalization of the indole nucleus, which is a key step in the synthesis of this compound and its analogs.

Palladium-catalyzed reactions are particularly prominent. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be used to introduce a wide variety of substituents onto the indole ring of a pre-formed indole-propanol core or a suitable precursor. The Fang-Lautens indole synthesis, a palladium-catalyzed process, provides access to 2-substituted indoles. scholaris.ca Furthermore, palladium catalysis has been employed in the intramolecular aminoarylation of alkenes to form indoline (B122111) structures, which can be precursors to indoles. acs.org

Copper-catalyzed reactions have also been utilized. For example, copper(I) iodide has been used to catalyze the tandem synthesis of quinazoline (B50416) derivatives, a reaction class that shares mechanistic features with some indole syntheses. mdpi.com Copper(II) acetate (B1210297) has been employed in one-pot tandem reactions to construct complex heterocyclic systems. mdpi.com

Rhodium-catalyzed reactions , such as O-H insertion reactions, have been used to generate 3-alkoxyindoles, demonstrating the potential for metal catalysts to direct functionalization to specific positions on the indole ring. mdpi.com

Ruthenium-catalyzed reactions have been applied in transfer hydrogenations, which can be relevant for the reduction of carbonyl groups to alcohols in the synthesis of the propanol side chain. acs.org

The following table provides examples of metal-catalyzed reactions relevant to indole synthesis:

| Metal Catalyst | Reaction Type | Application in Indole Synthesis | Reference |

| Palladium | Cross-Coupling (e.g., Suzuki, Heck) | Functionalization of the indole ring | scholaris.ca |

| Copper | Tandem Reactions/Cyclizations | Construction of heterocyclic systems | mdpi.com |

| Rhodium | O-H Insertion | Regioselective functionalization of the indole ring | mdpi.com |

| Ruthenium | Transfer Hydrogenation | Reduction of carbonyls to alcohols | acs.org |

Metal-Free Approaches and Organocatalysis for Sustainable Synthesis

In recent years, there has been a significant shift towards the development of metal-free and organocatalytic methods for indole synthesis, driven by the principles of green chemistry which aim to reduce the use of toxic and expensive heavy metals. mdpi.com

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Proline and its derivatives are well-known organocatalysts for various asymmetric reactions. uni-regensburg.de For the synthesis of chiral indole derivatives, organocatalysts can be employed to control the stereochemistry of key bond-forming steps. For instance, asymmetric organocatalytic aza-Michael additions can be used to synthesize chiral nitrogen-containing compounds, which could be precursors to chiral indole alkaloids. nih.gov The use of cinchona squaramide organocatalysts has been demonstrated in the stereoselective Michael addition for the synthesis of precursors to bioactive molecules. researchgate.net

Iodine-mediated reactions offer a metal-free alternative for intramolecular amination of ketones, leading to the synthesis of 2-acylindoles and 2-acylindolines. rsc.org This method provides a direct way to form the indole core.

Brønsted acid catalysis is another metal-free approach. For example, the Fischer indole synthesis, a classic method for indole synthesis, is traditionally carried out under acidic conditions. smolecule.comrsc.org Modern variations may use milder Brønsted acids as catalysts.

These metal-free approaches often offer advantages in terms of cost, toxicity, and ease of purification, making them attractive for large-scale synthesis.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, including indole derivatives. The goal is to design processes that are more environmentally benign, safer, and more efficient.

Key green chemistry principles relevant to the synthesis of this compound include:

Use of Renewable Feedstocks and Catalysts: The use of natural catalysts, such as lemon juice, which contains citric acid (a Brønsted acid), has been explored for the synthesis of quinazolinones, a related class of heterocycles. nih.gov This approach avoids the use of corrosive and hazardous acids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent and one-pot syntheses often have higher atom economy than long, linear multi-step syntheses. researchgate.net

Use of Safer Solvents and Auxiliaries: The replacement of hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a key focus. Solvent-free reactions, often facilitated by microwave irradiation, are also a green alternative. researchgate.net

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Solar energy is also being explored as a renewable energy source for chemical synthesis. nih.gov

Catalysis: The use of catalysts, particularly highly selective and recyclable organocatalysts or biocatalysts, is a cornerstone of green chemistry. researchgate.net They are used in small amounts and can often be recovered and reused, reducing waste.

A study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones demonstrated a green approach using concentrated solar radiation as a renewable energy source and lemon juice as a biodegradable catalyst. nih.gov This highlights the potential for applying similar principles to the synthesis of this compound and its analogs, leading to more sustainable and environmentally friendly manufacturing processes.

Atom Economy Maximization and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. um-palembang.ac.idbldpharm.com In the context of synthesizing indole derivatives, multicomponent reactions (MCRs) are a key strategy for maximizing atom economy as they combine three or more reactants in a single step to form a complex product, thereby minimizing waste. nih.gov For instance, a three-component synthesis of substituted indoles from ortho-dihaloarenes, amines, and alkynes using a multicatalytic system has been shown to produce single regioisomers in high yields, demonstrating an efficient and waste-minimizing approach.

Rearrangement reactions are also inherently atom-economical as they reorganize the atoms of a molecule without the loss of any atoms. mdpi.com Catalytic approaches are generally preferred over stoichiometric reagents because catalysts can be used in small amounts and often recycled, which significantly reduces waste. um-palembang.ac.id For example, catalytic hydrogenation is considered a highly atom-economical reaction that is widely used in both academic and industrial settings. bldpharm.com

The development of synthetic routes that avoid the use of protecting groups is another important strategy for waste minimization. Protecting groups add steps to a synthesis (protection and deprotection) and generate waste. Methodologies that can directly functionalize the indole ring at the desired position without the need for protecting groups are therefore highly sought after.

Selection of Safer Solvents and Auxiliary Substances

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry principles encourage the use of safer alternatives such as water, supercritical fluids, ionic liquids, and deep eutectic solvents (DESs). researchgate.netuninsubria.it

In the synthesis of indole derivatives, various greener solvent systems have been explored. For example, the use of water as a solvent in the synthesis of 3-pyranyl indole derivatives has been reported, offering advantages such as being environmentally benign and allowing for easy product isolation. nih.gov Ionic liquids have also been employed as both catalysts and solvents in the synthesis of indole derivatives, with the potential for catalyst reusability. nih.gov

Propylene carbonate (PC) has been identified as a green, carbon-neutral, polar aprotic solvent that can serve as both a reagent and a solvent in the N-alkylation of N-heterocycles, including indoles. jyu.fi This approach avoids the use of genotoxic alkyl halides and often does not require any auxiliary substances. jyu.fi The influence of the solvent on the alkylation of indoles has been studied, with dichloromethane (B109758) being identified as an optimal solvent in certain reactions, while others like acetonitrile, ether, and hexane (B92381) provided slightly lower yields. researchgate.net

The following table summarizes the impact of different solvents on the alkylation of indole with 2-phenyloxirane, as an example of solvent screening in the synthesis of indole derivatives.

| Solvent | Yield (%) |

| Dichloromethane (CH2Cl2) | 93 |

| Acetonitrile (CH3CN) | Lower than CH2Cl2 |

| Ether | Lower than CH2Cl2 |

| Hexane | Lower than CH2Cl2 |

| Ethyl acetate | Bad yield and selectivity |

| Water | Bad yield and selectivity |

| Tetrahydrofuran (THF) | Bad yield and selectivity |

| Acetone | Bad yield and selectivity |

| This data is based on the alkylation of indole with 2-phenyloxirane and serves as an illustrative example of solvent effects in indole chemistry. researchgate.net |

Design for Energy Efficiency and Microwave-Assisted Synthesis Protocols

Designing for energy efficiency involves minimizing the energy requirements of a chemical process, which has both environmental and economic benefits. beilstein-journals.org This can be achieved by conducting reactions at ambient temperature and pressure whenever possible and by utilizing alternative energy sources like microwave irradiation. uninsubria.it

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netnih.govrsc.org In the synthesis of indole derivatives, microwave irradiation has been successfully applied to various reactions. For example, the synthesis of 2-phenyl-1-(1H-indol-1-yl)-3-(azolyl)propan-2-ols, analogs of the target compound, has been efficiently achieved using microwave heating for key steps like the alkylation of azoles and the conversion of ketones to oxiranes. nih.govresearchgate.net

A three-component domino reaction for the synthesis of indolodiazepinotriazoles under microwave conditions highlights the efficiency of this technique in constructing complex heterocyclic systems in a single step. rsc.org The reaction of 2-alkynylindoles with epichlorohydrin (B41342) and sodium azide (B81097) under microwave irradiation led to the formation of the desired products in good yields. rsc.org

The following table illustrates the effect of temperature and reaction time on a microwave-assisted reaction for the synthesis of an intermediate in the formation of indolodiazepinotriazoles.

| Entry | Temperature (°C) | Time (h) | Product(s) and Yield(s) (%) |

| 5 | Room Temperature | 15 | No reaction |

| 6 | 120 | 1 | Intermediate 4a (77%) |

| 7 | 120 | 4 | Intermediate 4a and Intermediate 5a (30%) |

| 8 | 120 | 15 | Intermediate 5a (15%) and Final Product 6a (50%) |

| This data is for the synthesis of indolodiazepinotriazoles and demonstrates the influence of reaction parameters in microwave-assisted synthesis. rsc.org |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific stereoisomers (enantiomers or diastereomers) is of paramount importance in medicinal chemistry, as different stereoisomers of a chiral drug can have vastly different biological activities. Stereoselective synthesis refers to methods that preferentially form one stereoisomer over others.

Chiral Auxiliaries and Asymmetric Catalysis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. The use of chiral auxiliaries has been a cornerstone of asymmetric synthesis for decades. chim.it For instance, O-pivaloylated D-galactosylamine has been used as a chiral auxiliary in the aza-Friedel-Crafts reaction of indoles to achieve the diastereoselective formation of 3-indolyl methanamine derivatives. chim.it

Asymmetric catalysis is a more modern and efficient approach where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. This method is highly atom-economical as it avoids the need for stoichiometric amounts of a chiral auxiliary. Both chiral metal complexes and chiral organocatalysts have been extensively used in the asymmetric synthesis of indole derivatives.

The catalytic asymmetric Pictet-Spengler reaction, for example, has been achieved using chiral organic Brønsted acids as catalysts to produce chiral 1-substituted-tetrahydro-β-carbolines with good to excellent enantioselectivities. In these reactions, various aldehydes were reacted with diethyl 2-amino-2-(1H-indol-3-ylmethyl)propanedioate derivatives in the presence of a chiral phosphoric acid catalyst to yield the corresponding (1R)-enantiomers.

The following table presents the results of the catalytic asymmetric Pictet-Spengler reaction with different aldehydes, showcasing the yields and enantiomeric excesses achieved.

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Propionaldehyde | 98 | 72 (1R) |

| Isovaleraldehyde | 93 | 81 (1R) |

| Pivalaldehyde | 64 | 94 (1R) |

| Benzaldehyde | 98 | 62 (1R) |

| This data is for the synthesis of chiral 1-substituted-tetrahydro-β-carbolines and illustrates the application of asymmetric catalysis in generating chiral indole derivatives. |

Resolution Techniques for Enantiomeric Separation

Resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. Common resolution methods include crystallization, chromatography, and enzymatic resolution.

Crystallization-based resolution can be achieved by forming diastereomeric salts with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. For example, a process for resolving racemic β-adrenergic aryl- or hetaryl-oxypropanolamines, including an indole-containing analog, involves the formation of diastereomeric urea (B33335) derivatives by reaction with a chiral aralkylisocyanate.

Chiral chromatography is a powerful technique for separating enantiomers on both analytical and preparative scales. nih.gov The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for this purpose. nih.gov

Enzymatic kinetic resolution (EKR) utilizes enzymes, which are chiral catalysts, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for the resolution of alcohols. A study on the enantioselective lipase-mediated acetylation of racemic indolic alcohols, such as 1-(1H-indol-1-yl)propan-2-ol, demonstrated the effectiveness of this technique. The reaction was performed with vinyl acetate as the acyl donor in the presence of a lipase, resulting in the separation of the enantiomers.

The table below shows the results of the lipase-catalyzed kinetic resolution of rac-1-(1H-indol-1-yl)propan-2-ol.

| Entry | Lipase | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ees, %) | Enantiomeric Excess of Product (eep, %) |

| 1 | Lipase from Candida antarctica B | 4 | 50.1 | >99 (R) | 98.7 (S) |

| 2 | Lipase from Pseudomonas cepacia | 24 | 48.2 | 90.1 (R) | >99 (S) |

| 3 | Lipase from Candida rugosa | 96 | 45.9 | 80.2 (R) | 94.1 (S) |

| This data is for the kinetic resolution of 1-(1H-indol-1-yl)propan-2-ol, a structural isomer of the target compound, and illustrates the utility of enzymatic resolution. |

Mechanistic Investigations of Reactions Involving 2 1h Indol 2 Yl Propan 2 Ol

Reaction Pathway Elucidation and Intermediate Characterization

The most probable reaction pathway for 2-(1H-indol-2-yl)propan-2-ol is an acid-catalyzed dehydration to form 2-isopropenyl-1H-indole. This transformation is expected to proceed via an E1 (Elimination, Unimolecular) mechanism, which is characteristic of tertiary alcohols. chemguide.co.ukchemguide.co.uk

The reaction pathway can be elucidated in three principal steps:

Protonation of the Hydroxyl Group: In the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), the hydroxyl group of the alcohol is protonated to form a good leaving group, water. chemguide.co.uk

Formation of a Carbocation Intermediate: The protonated alcohol loses a molecule of water to form a tertiary carbocation. This intermediate is resonance-stabilized by the adjacent indole (B1671886) ring, which significantly facilitates its formation. The positive charge on the tertiary carbon can be delocalized into the electron-rich indole system.

Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom (from one of the methyl groups), leading to the formation of a double bond and regenerating the acid catalyst.

The key intermediate in this pathway is the 2-(1H-indol-2-yl)propan-2-yl cation . The stability of this carbocation is the driving force for the E1 mechanism. While direct spectroscopic characterization of this specific intermediate is not documented in the provided search results, its stability can be inferred from general principles of carbocation stability (tertiary > secondary > primary) and resonance effects.

| Step | Description | Key Species |

| 1 | Protonation of the alcohol | This compound, Acid Catalyst (H⁺) |

| 2 | Loss of water to form carbocation | 2-(1H-indol-2-yl)propan-2-yl cation (Intermediate) |

| 3 | Deprotonation | 2-Isopropenyl-1H-indole (Product) |

Role of Transition States in Chemical Transformations

In the context of the proposed E1 dehydration of this compound, two principal transition states are involved:

Transition State for Carbocation Formation: The first and rate-determining step is the cleavage of the C-O bond to form the carbocation and a water molecule. The transition state for this step involves significant stretching of the carbon-oxygen bond and development of a positive charge on the carbon atom. The energy of this transition state is lowered by the substitution on the carbon (tertiary) and the electron-donating nature of the indole ring, which helps to stabilize the incipient positive charge.

Transition State for Deprotonation: The second transition state occurs during the abstraction of a proton from a methyl group by a base. This step has a much lower activation energy compared to the formation of the carbocation. The transition state involves the partial formation of the C=C double bond and the C-H bond breaking.

Studies on similar serine hydrolase enzymes suggest that tetrahedral transition states can be stabilized by features in an active site, such as "oxyanion holes". nih.gov While not directly analogous to a simple chemical dehydration, this principle highlights how the environment can stabilize charged intermediates and transition states. Computational studies, such as Density Functional Theory (DFT) calculations on the dehydration of propanol (B110389) in zeolites, have been used to model the optimized structures of reaction intermediates and transition states, providing insight into the energy profiles of such reactions. researchgate.net A similar computational approach would be necessary to precisely characterize the transition states for the dehydration of this compound.

Derivatization and Analog Development Based on the 2 1h Indol 2 Yl Propan 2 Ol Scaffold

Rational Design Principles for Structural Analogs

Rational drug design is a methodical approach to discovering and developing new drugs, often leveraging knowledge of a biological target's structure. For the 2-(1H-indol-2-yl)propan-2-ol scaffold, several key principles guide the design of structural analogs, even in the absence of a defined biological target. These principles focus on systematically altering the molecule's physicochemical properties to explore its structure-activity relationship (SAR).

A primary consideration is the modification of lipophilicity, which influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This can be achieved by introducing either lipophilic or hydrophilic functional groups at various positions on the indole (B1671886) ring or the propanol (B110389) side chain. For instance, the addition of alkyl or halo substituents to the indole's benzene (B151609) ring would increase lipophilicity, potentially enhancing membrane permeability. Conversely, incorporating polar groups like hydroxyl or carboxyl moieties would increase hydrophilicity.

Electronic effects are another crucial factor. The indole ring is an electron-rich system, and its electronic properties can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) or amino groups, can increase the electron density of the indole ring, potentially enhancing interactions with electron-deficient pockets in a biological target. EWGs, like nitro or cyano groups, decrease the ring's electron density and can alter its metabolic stability and binding interactions.

Steric considerations also play a significant role in rational design. The size and shape of substituents can influence how a molecule fits into a binding site. Bulky groups can be introduced to probe the spatial constraints of a target's active site or to block metabolic pathways, thereby increasing the compound's half-life. The strategic placement of substituents on the indole ring (positions 4, 5, 6, or 7) or by modifying the propanol side chain can lead to analogs with improved biological activity and selectivity.

The following table outlines some rational design principles and the potential effects of specific modifications to the this compound scaffold.

| Design Principle | Modification Strategy | Potential Effects on Physicochemical Properties | Example Substituent |

| Lipophilicity Modulation | Introduction of non-polar groups | Increased lipophilicity, enhanced membrane permeability | -CH₃, -Cl, -F |

| Introduction of polar groups | Increased hydrophilicity, improved aqueous solubility | -OH, -COOH, -NH₂ | |

| Electronic Effects | Addition of electron-donating groups | Increased electron density of the indole ring | -OCH₃, -N(CH₃)₂ |

| Addition of electron-withdrawing groups | Decreased electron density of the indole ring | -NO₂, -CN, -CF₃ | |

| Steric Considerations | Introduction of bulky substituents | Probing spatial limits of a binding site, blocking metabolism | -t-butyl, -phenyl |

| Variation of substituent position | Altering the overall shape and binding orientation | Moving a substituent from position 5 to 6 on the indole ring |

Functional Group Modifications and Scaffold Diversification Strategies

The propanol side chain also offers opportunities for modification. The tertiary alcohol can be converted to other functional groups, such as ethers or esters, to alter the molecule's polarity and metabolic stability. The methyl groups on the propanol side chain could be replaced with other alkyl groups to explore steric effects.

Scaffold diversification involves more significant structural changes to the core molecule while retaining key pharmacophoric features. For the this compound scaffold, this could involve replacing the indole ring with other heterocyclic systems, such as benzofuran (B130515) or benzothiophene (B83047), to assess the importance of the indole nitrogen for biological activity. Another strategy is to alter the linker between the indole ring and the propanol moiety.

The following table summarizes various functional group modifications and scaffold diversification strategies applicable to the this compound framework.

| Modification Site | Strategy | Example Reaction/Modification | Potential Outcome |

| Indole Nitrogen (N-1) | Alkylation | Reaction with an alkyl halide | Increased lipophilicity, altered H-bonding |

| Acylation | Reaction with an acyl chloride or anhydride | Introduction of a carbonyl group, potential for new interactions | |

| Sulfonylation | Reaction with a sulfonyl chloride | Increased stability, altered electronic properties | |

| Propanol Side Chain | Etherification | Williamson ether synthesis | Masking of the hydroxyl group, increased lipophilicity |

| Esterification | Fischer esterification | Introduction of an ester linkage, potential prodrug strategy | |

| Indole Ring | Electrophilic Aromatic Substitution | Halogenation, nitration, Friedel-Crafts acylation | Introduction of substituents at various positions (C4, C5, C6, C7) |

| Scaffold Diversification | Heterocycle Replacement | Synthesis of benzofuran or benzothiophene analogs | Evaluation of the role of the indole nitrogen |

| Linker Modification | Synthesis of analogs with different chain lengths | Probing the optimal distance between the indole and hydroxyl groups |

Synthesis of Hybrid Molecules Incorporating Indole-Propanol Units

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. nih.govmdpi.com The this compound unit can serve as a valuable building block in the synthesis of such hybrid molecules. The indole moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, making it an attractive component for hybridization. nih.gov

For example, the hydroxyl group of the propanol side chain could be used as a handle to attach another pharmacophore. Alternatively, a functional group introduced onto the indole ring could serve as the attachment point. The synthesis of indole-chalcone hybrids is one example of this approach, where the indole nucleus is combined with a chalcone (B49325) moiety, another class of compounds with diverse biological activities. nih.gov

The following table provides examples of potential hybrid molecules that could be synthesized from the this compound scaffold and the rationale behind their design.

| Hybrid Molecule Concept | Second Pharmacophore | Linking Strategy | Design Rationale |

| Indole-Propanol-Triazole Hybrid | A biologically active azide (B81097) or alkyne | "Click" chemistry (Copper-catalyzed azide-alkyne cycloaddition) | The triazole ring acts as a stable and versatile linker that can improve physicochemical properties. |

| Indole-Propanol-Quinoline Hybrid | A quinoline (B57606) derivative | Ether or ester linkage through the propanol hydroxyl group | Combining the indole scaffold with the quinoline ring, which is present in many antimicrobial and anticancer agents. |

| Indole-Propanol-Chalcone Hybrid | A chalcone precursor | Attachment to the indole ring via a Claisen-Schmidt condensation of a functionalized indole | To create a hybrid with potential dual activity, leveraging the biological properties of both indoles and chalcones. |

| Indole-Propanol-Barbituric Acid Hybrid | A barbituric acid derivative | Linkage through a functional group on the indole ring | To explore potential synergistic effects by combining the indole scaffold with a known class of CNS-active compounds. scilit.com |

Theoretical and Computational Chemistry Studies of 2 1h Indol 2 Yl Propan 2 Ol

Quantum Chemical Calculationsresearchgate.netmdpi.com

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. researchgate.net These methods provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic characteristics. mdpi.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is paramount in determining its chemical behavior. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For indole (B1671886) derivatives, DFT calculations are commonly used to determine global reactivity descriptors. mdpi.com These descriptors, derived from the HOMO and LUMO energies, quantify various aspects of reactivity. Key descriptors include ionization potential, electron affinity, chemical hardness (η), softness (δ), electronegativity (χ), and the electrophilicity index (ω). researchgate.net These parameters help predict how the molecule will interact with other chemical species, such as biological macromolecules. researchgate.netmdpi.com In the case of 2-(1H-indol-2-yl)propan-2-ol, the indole nucleus is expected to be the primary site for electrophilic substitution, a characteristic feature of this heterocyclic system. jocpr.com DFT calculations can precisely map the electron density and electrostatic potential to identify regions most susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors for Indole Derivatives Calculated via DFT This table presents typical values for indole-based compounds to illustrate the data generated from quantum chemical calculations.

| Parameter | Definition | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -1.8 |

| Energy Gap (ΔE) | LUMO - HOMO | 4.0 to 5.5 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | 0.8 to 1.8 |

| Hardness (η) | (I - A) / 2 | 2.0 to 2.75 |

| Electronegativity (χ) | (I + A) / 2 | 3.15 to 4.15 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.0 to 3.5 |

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the propan-2-ol moiety to the indole ring.

Similar to the conformational analysis of simple alkanes like propane (B168953) and butane, the key conformations are staggered and eclipsed. masterorganicchemistry.com The staggered conformations are generally more stable due to reduced torsional and steric strain. chemistrysteps.commasterorganicchemistry.com In this compound, the bulky indole ring and the hydroxyl and methyl groups of the propan-2-ol side chain create significant steric interactions. Quantum chemical calculations can be used to construct a potential energy surface by systematically rotating the dihedral angle of the C-C bond. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. masterorganicchemistry.com The energy difference between the most stable and least stable conformers represents the rotational energy barrier. masterorganicchemistry.com

Prediction of Spectroscopic Signatures for Mechanistic Interpretationresearchgate.net

Computational methods are highly effective in predicting spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.netijrar.org These theoretical predictions serve as a valuable tool for interpreting and validating experimental spectra. mdpi.com

By calculating the vibrational frequencies of this compound, specific bands in the experimental IR and Raman spectra can be assigned to particular molecular motions, such as N-H and O-H stretching, aromatic C-H stretching, and C=C stretching of the indole ring. researchgate.netijrar.org A comparison between theoretical and experimental spectra can confirm the structure of the synthesized compound and provide insights into intermolecular interactions, like hydrogen bonding. dntb.gov.ua For instance, the O-H stretching frequency is highly sensitive to its environment and participation in hydrogen bonds. dntb.gov.ua

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table shows typical calculated vibrational frequencies for key bonds found in indole and alcohol-containing molecules, which are essential for interpreting experimental spectra.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| O-H (alcohol) | Stretching | ~3500-3650 (free), ~3200-3400 (H-bonded) |

| N-H (indole) | Stretching | ~3450-3550 |

| C-H (aromatic) | Stretching | ~3050-3150 |

| C-H (aliphatic) | Stretching | ~2850-3000 |

| C=C (aromatic ring) | Stretching | ~1450-1620 |

| C-O (alcohol) | Stretching | ~1050-1200 |

Molecular Modeling and Dynamics Simulationsmdpi.com

Molecular modeling techniques, including docking and molecular dynamics, are used to simulate the interaction of small molecules with biological targets, providing a framework for structure-based drug design. nih.govimrpress.com

Ligand-Protein Docking Studies with Biological Targetsmdpi.com

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govresearchgate.net The indole scaffold is a common motif in molecules that bind to a wide array of biological targets, including kinases, G-protein-coupled receptors, and enzymes like cyclooxygenase (COX). jocpr.commdpi.comfarmaceut.org

In a typical docking study, this compound would be placed into the active site of a target protein. A scoring function is then used to estimate the binding free energy, with lower scores generally indicating a more favorable interaction. mdpi.com The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. jocpr.com For this compound, the N-H group of the indole ring can act as a hydrogen bond donor, the hydroxyl group can act as both a donor and acceptor, and the aromatic indole ring can participate in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan. jocpr.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target This table demonstrates the type of data generated in a molecular docking experiment, predicting the binding affinity and key interactions.

| Parameter | Description | Illustrative Value/Result |

|---|---|---|

| Docking Score | Estimated binding affinity (e.g., in kcal/mol). More negative values indicate stronger binding. | -7.5 kcal/mol |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein residues. | Indole N-H with backbone C=O of GLU; Hydroxyl O-H with side chain of ASP |

| Hydrophobic Interactions | Interactions with nonpolar residues. | Indole ring with LEU, VAL, ALA; Methyl groups with ILE |

| π-π Stacking | Stacking interaction between aromatic rings. | Indole ring with PHE side chain |

Molecular Dynamics Simulations for Dynamic Binding Mechanismsjocpr.com

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. imrpress.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

An MD simulation starting with the docked pose of this compound within its protein target can provide several key insights. Firstly, it allows for an assessment of the stability of the binding pose. By monitoring the Root Mean Square Deviation (RMSD) of the ligand over the simulation time, one can determine if the ligand remains stably bound in its initial docked conformation. mdpi.com Secondly, MD simulations can reveal conformational changes in both the ligand and the protein upon binding, a phenomenon known as induced fit. imrpress.com Finally, these simulations can be used to calculate binding free energies with greater accuracy than docking scores alone, using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).

Structure-Activity Relationship (SAR) and Pharmacophore Modeling for Mechanistic Elucidation

The exploration of a molecule's SAR is fundamental to understanding how its chemical structure translates into biological activity. This involves systematically modifying different parts of the molecule and observing the resulting changes in its interaction with a biological target. Pharmacophore modeling complements this by identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. mdpi.com

The Indole Nucleus: The bicyclic aromatic structure of indole is crucial for various non-covalent interactions. mdpi.com

π-π Stacking: The electron-rich indole ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. mdpi.com

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, a feature often critical for anchoring the molecule to a target. mdpi.com Isosteric replacement of this N-H with groups like oxygen (benzofuran) or sulfur (benzothiophene) has been shown to decrease binding affinity for certain receptors, highlighting the importance of this specific interaction. mdpi.comnih.gov

The C2-Substituent (propan-2-ol): The nature and position of substituents on the indole ring are primary determinants of selectivity and potency.

Position: Substitution at the C2 position, as in the target molecule, directs the substituent into a specific region of the binding pocket. SAR studies on other indole derivatives, such as indole-2-carboxamides, have shown that this position is critical for achieving potent inhibitory activity against certain enzymes. nih.gov

Propan-2-ol Group: The 2-propan-2-ol group introduces specific functionalities. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with polar residues in a binding site. The isopropyl moiety provides steric bulk and hydrophobicity, which can influence the compound's fit and orientation within the target.

The following table outlines the key structural features of this compound and their likely contributions to molecular interactions, based on general principles observed in related indole derivatives.

| Structural Feature | Potential Molecular Interaction | Significance for Biological Activity |

| Indole N-H | Hydrogen Bond Donor | Anchoring the ligand to the target protein. |

| Indole Aromatic Core | π-π Stacking, Hydrophobic Interactions | Binding affinity and orientation within the active site. |

| C2-Positioning | Directional Vector | Orients the propan-2-ol group towards a specific sub-pocket. |

| Hydroxyl (-OH) Group | Hydrogen Bond Donor/Acceptor | Specificity and strength of binding. |

| Isopropyl Moiety | Steric Bulk, Hydrophobic Interactions | Influences ligand conformation and fit. |

This interactive table summarizes the potential roles of different parts of the this compound molecule in binding to a biological target.

A pharmacophore model is an abstract representation of the key steric and electronic features required for a molecule to exert a specific biological effect. nih.gov For indole derivatives, these models are developed based on the structures of known active compounds to guide the design of new, potentially more potent molecules. nih.gov

Developing a pharmacophore model for a target that binds this compound would involve identifying the spatial arrangement of features derived from its structure:

Hydrogen Bond Donor (HBD): This feature would be mapped to the indole N-H proton.

Aromatic Ring (AR): A feature representing the center of the indole ring system, crucial for π-stacking.

Hydrogen Bond Donor/Acceptor (HBD/HBA): A feature corresponding to the hydroxyl group on the propan-2-ol side chain.

Hydrophobic (HY) Feature: This could be mapped to the isopropyl group or the benzene (B151609) portion of the indole nucleus.

The relative distances and angles between these features would constitute the pharmacophore hypothesis. This model could then be used to screen large virtual libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. Modern computational approaches integrate pharmacophore modeling with deep learning to generate novel molecular structures that fit the desired pharmacophoric constraints. nih.govcbirt.net

The table below illustrates a hypothetical pharmacophore model based on the structural features of this compound.

| Pharmacophore Feature | Corresponding Chemical Moiety | Role in Molecular Recognition |

| Hydrogen Bond Donor (HBD) | Indole N-H | Essential anchoring point |

| Aromatic Ring (AR) | Indole Ring System | π-stacking and hydrophobic interactions |

| Hydrogen Bond Acceptor/Donor | Propan-2-ol -OH group | Directional interaction, specificity |

| Hydrophobic (HY) | Isopropyl group | Shape complementarity, van der Waals forces |

This interactive table presents a potential pharmacophore model derived from the key functional groups of this compound.

By combining SAR insights with pharmacophore modeling, researchers can rationally design new indole derivatives with improved affinity, selectivity, and pharmacokinetic properties for specific therapeutic targets.

Advanced Analytical and Spectroscopic Characterization for Research Insights

High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular architecture of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide complementary information regarding the connectivity of atoms, the molecular weight and fragmentation patterns, and the precise three-dimensional arrangement of atoms in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Advanced NMR techniques, including 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide detailed information about the connectivity between protons and between protons and carbons, respectively.

For 2-(1H-indol-2-yl)propan-2-ol, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the indole (B1671886) ring and the propan-2-ol substituent. The aromatic protons on the benzene (B151609) ring of the indole nucleus typically appear in the downfield region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The proton on the C3 position of the indole ring would likely appear as a singlet or a narrow triplet, depending on the coupling with the N-H proton. The N-H proton itself often presents as a broad singlet. The protons of the two methyl groups of the propan-2-ol moiety would be equivalent and thus appear as a single sharp singlet, while the hydroxyl proton would also be a singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound would be expected to show signals for all unique carbon atoms. The carbons of the indole ring would resonate in the aromatic region (δ 100-140 ppm), while the quaternary carbon of the propan-2-ol group attached to the indole ring and the carbinol carbon would appear in the aliphatic region. The two equivalent methyl carbons would give a single signal at a higher field.

Interactive Table 1: Predicted NMR Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| NH (Indole) | ~8.1 (br s) | - |

| C2 (Indole) | - | ~140 |

| C3 (Indole) | ~6.5 (s) | ~101 |

| C4-C7 (Indole) | ~7.0-7.6 (m) | ~110-128 |

| C3a, C7a (Indole) | - | ~129, ~136 |

| C(OH) (Propanol) | - | ~72 |

| CH₃ (Propanol) | ~1.6 (s, 6H) | ~30 |

| OH (Propanol) | ~2.0 (s) | - |

Note: This is a hypothetical data table based on the analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry for Reaction Monitoring and Identification of Byproducts

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. The fragmentation pattern observed in the MS/MS spectrum would be characteristic of the indole and propan-2-ol moieties. Common fragmentation pathways for indole alkaloids often involve the cleavage of bonds in the side chain and the fragmentation of the indole ring itself nih.govnih.govresearchgate.netresearchgate.net. The loss of a water molecule from the propan-2-ol group is a likely fragmentation pathway, as is the cleavage of the C-C bond between the indole ring and the propan-2-ol group.

During the synthesis of this compound, mass spectrometry can be used to monitor the progress of the reaction by identifying the molecular ions of the starting materials, intermediates, and the final product. It is also an invaluable tool for the identification of any byproducts formed during the reaction, which is essential for optimizing reaction conditions and for the purification of the desired compound.

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 189 | 40 | [M]⁺ (Molecular Ion) |

| 171 | 100 | [M - H₂O]⁺ |

| 130 | 60 | [Indole-C(CH₃)₂]⁺ |

| 117 | 30 | [Indole]⁺ |

Note: This is a hypothetical data table. Actual fragmentation patterns may vary depending on the ionization method and conditions.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Although this compound is not chiral, X-ray crystallography would provide valuable information about its solid-state structure, including the planarity of the indole ring and the conformation of the propan-2-ol substituent relative to the ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group of the indole and the hydroxyl group of the propan-2-ol, which govern the crystal packing researchgate.net. The analysis of crystal structures of simple indole analogues reveals the importance of N-H···π and hydrogen bonding interactions in their crystal packing acs.org.

Advanced Chromatographic Methodologies for Research Applications

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic methods in chemical research.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Complex Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in a mixture. It is particularly useful for the analysis of non-volatile and thermally labile compounds, such as many indole alkaloids oup.comresearchgate.netacademicjournals.org.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape acs.orgmdpi.com. The retention time of the compound would be characteristic under specific chromatographic conditions. HPLC is an excellent method for assessing the purity of a synthesized batch of this compound, as it can separate the target compound from starting materials, reagents, and byproducts. By creating a calibration curve with standards of known concentration, HPLC can also be used for the quantitative analysis of the compound in various samples.

Interactive Table 3: Representative HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Expected Retention Time | ~10-15 min |

Note: This is a representative method. Actual conditions may need to be optimized.

Gas Chromatography (GC) for Volatile Analysis and Reaction Progress Monitoring

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For less volatile compounds like many indole alkaloids, derivatization is often necessary to increase their volatility and thermal stability mdpi.comjfda-online.comnih.gov.

For the analysis of this compound, direct GC analysis might be challenging due to the polarity of the hydroxyl and N-H groups, which can lead to peak tailing and poor resolution. Derivatization, for example, by silylation of the hydroxyl and N-H groups to form trimethylsilyl (TMS) ethers and N-TMS derivatives, would likely be required to improve its chromatographic behavior mdpi.com. The derivatized compound would then be analyzed on a non-polar or medium-polarity capillary column.

GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, as it provides both the retention time from the GC and the mass spectrum from the MS, allowing for confident identification of the compound and any impurities notulaebotanicae.roresearchgate.net. GC-MS can be used to monitor the progress of the synthesis of this compound and to analyze the composition of complex mixtures containing this compound.

Interactive Table 4: Representative GC-MS Method for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | 100°C (2 min), then ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Note: This is a representative method for the derivatized compound. Actual conditions may need to be optimized.

Preparative Chromatography for Isolation of Research Quantities

The isolation of pure this compound for research purposes is most commonly achieved through preparative chromatography. This technique is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities that may be present after its synthesis. The specific parameters of the chromatographic separation can be optimized to ensure high purity and recovery of the final product.

A common synthetic route to this compound involves the reaction of an indole-2-carboxylate ester with a Grignard reagent, such as methylmagnesium bromide. Following the reaction, a crude mixture is obtained which necessitates purification. Preparative column chromatography using silica gel is a standard and effective method for this purification.

The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is frequently employed for the purification of indole derivatives. mdpi.com A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, allows for the sequential elution of compounds based on their affinity for the stationary phase. Non-polar byproducts will elute first, followed by the desired product, this compound, which is more polar. Highly polar impurities will be retained on the column longer.

The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the isolated this compound.

Below are representative tables detailing the parameters for a typical preparative chromatographic purification of this compound.

Table 1: Preparative Chromatography System Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Column Dimensions | Varies based on sample size (e.g., 5 cm diameter x 50 cm length) |

| Mobile Phase | Hexane / Ethyl Acetate |

| Elution Mode | Gradient Elution |

| Detection | UV-Vis at 254 nm or TLC analysis of fractions |

Table 2: Representative Gradient Elution Profile

| Step | % Hexane | % Ethyl Acetate | Volume | Purpose |

| 1 | 95 | 5 | 2 column volumes | Elution of non-polar impurities |

| 2 | 90 | 10 | 3 column volumes | Elution of less polar byproducts |

| 3 | 80 | 20 | 5 column volumes | Elution of this compound |

| 4 | 50 | 50 | 3 column volumes | Elution of more polar impurities |

| 5 | 0 | 100 | 2 column volumes | Column Wash |

The specific ratios and volumes in the gradient profile would be optimized based on preliminary analytical TLC analysis of the crude reaction mixture. This ensures the efficient separation and isolation of research-grade this compound.

Molecular Mechanisms of Biological Activity Non Clinical, Research Focused

Enzyme Inhibition Mechanisms and Kinetics

Derivatives of the 2-(1H-indol-2-yl)propan-2-ol scaffold have been identified as inhibitors of several key enzymes implicated in human disease and fungal pathology. The indole (B1671886) ring and the propanol (B110389) group are crucial moieties that contribute to the binding and inhibitory activity of these larger, more complex molecules.

Inhibition of Ergosterol (B1671047) Biosynthesis Pathways, including Lanosterol 14α-Demethylase (CYP51)

The ergosterol biosynthesis pathway is a critical target for antifungal agents, as ergosterol is an essential component of fungal cell membranes. patsnap.com One of the key enzymes in this pathway is Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. wikipedia.org While no direct studies on the inhibitory activity of this compound against CYP51 are available, a series of complex analogs incorporating the indolyl-propan-2-ol structure have been designed as potent antifungal agents. nih.govnih.gov

Research has focused on creating analogs of the drug fluconazole (B54011) by replacing one of its triazole moieties with an indole scaffold. nih.gov This led to the synthesis of 2-aryl-3-azolyl-1-indolyl-propan-2-ols. One of the most potent compounds identified was 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol . nih.gov This compound demonstrated powerful inhibitory activity against Candida albicans. nih.gov

The activity is highly stereospecific. The (S)-enantiomer was found to be significantly more active than the (R)-enantiomer against a clinical isolate of C. albicans. nih.gov Molecular docking studies revealed that the more active (S)-enantiomer aligns favorably within the active site of Candida albicans CYP51 (CaCYP51), positioning itself similarly to the known inhibitor posaconazole (B62084) within both the heme-binding region and the substrate access channel. nih.gov This interaction effectively blocks the demethylation of lanosterol, disrupting ergosterol production and inhibiting fungal growth. nih.govplos.org

| Compound | Enantiomer | Target Organism | MIC (IC80) Value (µg/mL) |

| Derivative 8g ¹ | (-)-(S) | C. albicans CA98001 | 0.000256 |

| Derivative 8g ¹ | (+)-(R) | C. albicans CA98001 | 0.023 |

| Fluconazole (Reference) | N/A | C. albicans CA98001 | 0.020 |

¹Derivative 8g : 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol nih.gov

Modulation of Phospholipase A2-like Activity

Phospholipase A2 (PLA2) enzymes are key players in inflammatory processes through their role in the arachidonic acid cascade. nih.gov Consequently, inhibitors of PLA2 are of significant interest as potential anti-inflammatory drugs. nih.gov The indole scaffold is a common feature in many PLA2 inhibitors. nih.govacs.orgacs.org

While direct data for this compound is not available, studies on related indole derivatives demonstrate a strong potential for this chemical class to inhibit PLA2. For instance, in silico docking studies followed by in vitro kinetic analysis have shown that simple indole derivatives like indole-3-acetic acid and indole-3-butyric acid act as competitive inhibitors of porcine pancreatic PLA2. nih.gov More complex indole-2-carboxamides have been identified as potent and selective inhibitors of the secreted type X PLA2 (sPLA2-X). nih.gov Furthermore, research on 1-indol-1-yl-propan-2-ones, which are structurally similar to the title compound (differing by a ketone versus an alcohol and N- vs. C-substitution), has identified dual inhibitors of cytosolic PLA2α (cPLA2α) and fatty acid amide hydrolase (FAAH). nih.gov These findings collectively suggest that the indole moiety is a key pharmacophore for PLA2 inhibition, though the specific contribution of the 2-propanol group at the C2 position has not been explicitly studied.

Inhibition of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3)

Type 5 17β-hydroxysteroid dehydrogenase, also known as aldo-keto reductase 1C3 (AKR1C3), is a critical enzyme in the biosynthesis of potent androgens like testosterone (B1683101). nih.gov Its inhibition is a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), where intratumoral androgen production remains a key driver of disease progression. asco.org

A potent, selective, and orally bioavailable inhibitor of AKR1C3, known as ASP9521 , is a complex derivative that contains the core structure of this compound. asco.orgnih.gov The systematic name for ASP9521 is 1-(1-((5-methoxy-1H-indol-2-yl)carbonyl)piperidin-4-yl)-2-methylpropan-2-ol. This compound emerged from the optimization of a lead compound identified through high-throughput screening. asco.org

ASP9521 demonstrates potent, concentration-dependent inhibition of the enzymatic conversion of androstenedione (B190577) (AD) to testosterone by human AKR1C3. asco.org In vitro studies have established its inhibitory capacity, and it has also been shown to suppress AD-dependent production of prostate-specific antigen (PSA) and cell proliferation in prostate cancer cell lines engineered to express AKR1C3. asco.org The mechanism of inhibition is competitive, with the inhibitor binding to the enzyme-NADPH complex. nih.gov

| Compound | Enzyme Target | IC50 Value (nmol/L) |

| ASP9521 | Human AKR1C3 | 11 |

| ASP9521 | Cynomolgus Monkey AKR1C3 | 49 |

Data sourced from ASCO meeting abstract. asco.org

Exploration of Other Enzymatic Target Interactions

The indole scaffold is recognized for its broad range of biological activities, suggesting that this compound and its derivatives could interact with various other enzymatic targets. mdpi.com While specific research targeting the parent compound is sparse, the chemical literature on related structures provides insights into potential interactions. For example, as mentioned previously, certain 1-indol-1-yl-propan-2-one derivatives show dual inhibition of cPLA2α and fatty acid amide hydrolase (FAAH), indicating potential for multi-target activity. nih.gov The versatility of the indole ring in binding to diverse protein active sites suggests that further screening of this compound could uncover novel enzymatic interactions.

Ligand-Receptor Binding and Allosteric Modulation Studies (In Vitro and In Silico)

The indole nucleus is a well-established pharmacophore for ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin (B10506) receptors, due to its structural similarity to the endogenous ligand serotonin.

Interactions with Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

Serotonin receptors, such as the 5-HT1A and 5-HT2A subtypes, are crucial targets for drugs treating a range of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia. nih.gov Although direct radioligand binding studies for this compound are not publicly available, research on structurally related indole derivatives strongly supports the potential for this scaffold to interact with these receptors.

Numerous studies have synthesized and evaluated indole derivatives for their affinity towards serotonin receptors. For example, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives showed significant affinity for the 5-HT2C receptor, with the 5-fluoro substituted analog having a Ki of 1.9 nM. nih.gov Another study on indole derivatives containing a propan-2-ol moiety, such as 1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(4-fluorophenoxy)propan-2-ol , demonstrated binding to both 5-HT1A and 5-HT2A receptors. nih.gov

In silico molecular docking studies have elucidated the binding modes of these ligands. Typically, the indole moiety penetrates a deep hydrophobic pocket within the receptor's transmembrane domain, while other functional groups form key interactions, such as with the conserved Asp 3.32 residue. nih.gov

Furthermore, some indole derivatives have been identified as allosteric modulators, which bind to a site topographically distinct from the orthosteric site for the endogenous ligand. researchgate.netnih.gov This offers a mechanism for fine-tuning receptor activity rather than simply activating or blocking it. nih.gov Halogenated indoles, for instance, have been identified as novel positive allosteric modulators (PAMs) of the 5-HT3A receptor, increasing the binding affinity of agonists without competing for the primary binding site. researchgate.net This suggests that even simple indole scaffolds could possess complex modulatory functions at serotonin receptors.

Mechanisms of ATP-binding Cassette Transporter (CFTR) Correction7.2.3. mTOR Kinase Inhibition Mechanisms and Binding Interactions7.3. Cellular Pathway Modulation at a Molecular Level7.3.1. Identification and Validation of Specific Molecular Targets

Further research would be required to be initiated on the compound "this compound" to determine its potential biological activities and molecular mechanisms. Without such foundational research, any discussion on its role in CFTR correction, mTOR inhibition, or molecular target modulation would be purely speculative and would not meet the required standards of scientific accuracy.

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The synthesis of indole (B1671886) derivatives is increasingly benefiting from advanced technologies that offer improvements in efficiency, safety, and scalability over traditional batch methods. mdpi.com Flow chemistry, in particular, is changing the paradigm for modern synthesis by enabling precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This technology has been successfully applied to various indole syntheses, including the Hemetsberger–Knittel reaction, where it achieved high yields with residence times as short as 30 seconds. mdpi.com